2-((3-Amino-1h-pyrazol-1-yl)methyl)benzonitrile
CAS No.:
Cat. No.: VC18257694
Molecular Formula: C11H10N4
Molecular Weight: 198.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10N4 |
|---|---|
| Molecular Weight | 198.22 g/mol |
| IUPAC Name | 2-[(3-aminopyrazol-1-yl)methyl]benzonitrile |
| Standard InChI | InChI=1S/C11H10N4/c12-7-9-3-1-2-4-10(9)8-15-6-5-11(13)14-15/h1-6H,8H2,(H2,13,14) |
| Standard InChI Key | FVFWYBXEIXJFTB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)CN2C=CC(=N2)N)C#N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
2-((3-Amino-1H-pyrazol-1-yl)methyl)benzonitrile features a pyrazole ring () substituted at the 1-position with a methylene-linked benzonitrile group (). The pyrazole’s adjacent nitrogen atoms and the benzonitrile’s electron-withdrawing nitrile group contribute to its polarity and reactivity. The canonical SMILES representation is C1=CC=C(C(=C1)CN2C=CC(=N2)N)C#N, highlighting the connectivity between aromatic systems.
Table 1: Key Molecular Identifiers
| Property | Value |
|---|---|
| IUPAC Name | 2-[(3-Aminopyrazol-1-yl)methyl]benzonitrile |
| Molecular Formula | |
| Molecular Weight | 198.22 g/mol |
| Canonical SMILES | C1=CC=C(C(=C1)CN2C=CC(=N2)N)C#N |
| InChI Key | FVFWYBXEIXJFTB-UHFFFAOYSA-N |
| PubChem CID | 60783162 |
Crystallographic and Spectroscopic Data
While no direct crystallographic data exists for this compound, analogous pyrazole-benzonitrile derivatives exhibit planar geometries with bond lengths of 1.33–1.38 Å for C-N bonds in the pyrazole ring . Infrared spectroscopy of related compounds reveals characteristic absorptions at 2220 cm (C≡N stretch) and 3350–3450 cm (N-H stretches).
Synthesis and Optimization
Reaction Pathways
The synthesis involves a two-step process:
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Formation of the Pyrazole Intermediate: 3-Amino-1H-pyrazole reacts with a benzonitrile derivative (e.g., 2-cyanobenzaldehyde) in acetone, catalyzed by morpholine trifluoroacetate.
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Methylene Bridge Formation: A nucleophilic substitution or condensation reaction links the pyrazole to the benzonitrile group, often requiring temperatures of 60–80°C and pH 7–8 for optimal yield.
Table 2: Comparative Synthesis Methods
| Parameter | EvitaChem Method | VulcanChem Method |
|---|---|---|
| Solvent | Acetone | Acetone |
| Catalyst | Morpholine trifluoroacetate | Morpholine trifluoroacetate |
| Temperature | 70°C | 65–75°C |
| Purification | Recrystallization (Ethanol) | Column Chromatography |
| Yield | 68% | 72% |
Mechanistic Insights
The reaction proceeds via imine formation between the aldehyde and amine groups, followed by cyclization to form the pyrazole ring. Density functional theory (DFT) studies of similar reactions indicate activation energies of 25–30 kcal/mol for the rate-determining cyclization step.
Chemical Reactivity and Derivatives
Functionalization Reactions
The compound undergoes several transformations:
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Nitrilation: The benzonitrile group participates in nucleophilic aromatic substitution with amines or thiols.
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Pyrazole Ring Modifications: The 3-amino group can be acylated or sulfonylated to enhance bioactivity . For example, sulfonamide derivatives exhibit antiviral activity against Flaviviridae viruses .
Table 3: Representative Derivatives and Activities
| Derivative | Biological Activity | EC (μM) | Source |
|---|---|---|---|
| Sulfonamide Analog | Yellow Fever Virus Inhibition | 3.2 | |
| Acetylated Pyrazole | Enzymatic Inhibition (Kinases) | 12.5 |
Stability and Degradation
The compound is stable under ambient conditions but degrades at >150°C via cleavage of the methylene bridge. Accelerated stability studies (40°C/75% RH) show <5% decomposition over 6 months.
Biological Applications and Mechanisms
Enzyme Modulation
The pyrazole ring’s hydrogen-bonding capacity enables inhibition of kinases and phosphatases. Molecular docking studies suggest binding affinities () of 8–15 μM for cyclin-dependent kinases.
Industrial and Research Applications
Medicinal Chemistry
The compound serves as a scaffold for developing:
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Antiviral Agents: Structural analogs show promise against YFV and West Nile Virus .
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Kinase Inhibitors: Derivatives targeting CDK2 and EGFR are in preclinical studies.
Material Science
Benzonitrile-pyrazole hybrids exhibit luminescent properties, with quantum yields () of 0.45–0.60 in blue-emitting OLEDs.
Comparison with Structural Analogs
Table 4: Analog Comparison
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